5-Bromo-3-(bromomethyl)benzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

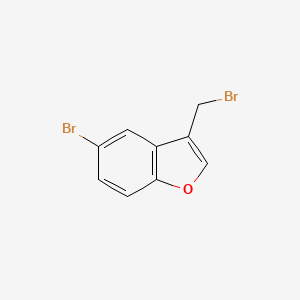

5-Bromo-3-(bromomethyl)benzofuran: is an organic compound with the molecular formula C9H6Br2O and a molecular weight of 289.95 g/mol . It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. This compound is characterized by the presence of two bromine atoms, one attached to the benzene ring and the other to the methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(bromomethyl)benzofuran typically involves the bromination of 3-methylbenzofuran. The process can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed under reflux conditions to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to control temperature and reaction time. The product is then purified through crystallization or distillation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-3-(bromomethyl)benzofuran can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

Oxidation Reactions: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 3-methylbenzofuran.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted benzofuran derivatives.

- Oxidation reactions produce benzofuran carboxylic acids or ketones.

- Reduction reactions result in the formation of 3-methylbenzofuran .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 5-Bromo-3-(bromomethyl)benzofuran exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including human leukemia and lung cancer cells. The mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation through interactions with critical molecular targets, such as the serine-threonine kinase AKT .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Its effectiveness can be attributed to its ability to disrupt cellular processes in microbial cells, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Some derivatives of benzofuran, including this compound, have been noted for their anti-inflammatory properties. This aspect is particularly relevant for treating conditions like arthritis and other inflammatory diseases, where modulation of inflammatory pathways could provide therapeutic benefits.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of complex organic molecules and natural products. The presence of bromine atoms enhances its reactivity, allowing for diverse chemical transformations that facilitate the synthesis of various heterocyclic compounds .

Material Science

In material science, this compound is explored for its potential in developing novel materials with specific electronic or optical properties. The unique structural features of this compound may lead to advancements in materials used for electronic devices or sensors.

Structural Characteristics

The compound features a bromine atom at the 5-position and a bromomethyl group at the 3-position. These substituents are believed to enhance its biological activity through various mechanisms, including increased reactivity and improved binding affinity to biological targets .

Case Studies

-

Apoptosis Induction in Cancer Cells

A study demonstrated that derivatives of benzofuran containing bromomethyl groups significantly induced apoptosis in human leukemia cells. The mechanism involved mitochondrial dysfunction and increased reactive oxygen species (ROS) production, leading to cell death . -

Antimicrobial Activity Evaluation

In vitro testing revealed that synthesized compounds based on benzofuran derivatives exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Salmonella typhi. The results indicated potential for developing effective antimicrobial agents from these derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(bromomethyl)benzofuran is primarily related to its ability to interact with biological targets through its bromine atoms. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s structure allows it to bind to specific molecular targets, such as proteins or nucleic acids, thereby exerting its biological effects .

Comparison with Similar Compounds

- 5-Bromo-6-bromomethyl-1,3-benzodioxole

- 2-(Bromoacetyl)benzofuran

- 5-Bromo-2-methylbenzofuran

Comparison: Compared to other similar compounds, 5-Bromo-3-(bromomethyl)benzofuran is unique due to its specific substitution pattern on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the presence of two bromine atoms enhances its reactivity in substitution reactions, allowing for the synthesis of a wide range of derivatives .

Biological Activity

5-Bromo-3-(bromomethyl)benzofuran is a brominated derivative of benzofuran that has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the bromination of 3-methylbenzofuran using bromine in solvents like carbon tetrachloride or chloroform under reflux conditions. The compound's structure features two bromine atoms that enhance its reactivity, allowing it to undergo various chemical transformations such as nucleophilic substitutions and oxidation reactions.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The presence of bromine atoms allows the compound to form covalent bonds with proteins and nucleic acids, potentially inhibiting enzyme activity and disrupting cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Signal Transduction Modulation : It can affect signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can effectively inhibit the growth of various bacterial strains, showcasing its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can reduce inflammation markers in cell cultures, indicating its potential use in treating inflammatory diseases.

Anticancer Properties

This compound has demonstrated promising anticancer activity. Notably, a study evaluated its effects on lung adenocarcinoma cells (A549), revealing that it inhibits the AKT signaling pathway, leading to reduced cancer cell proliferation and increased apoptosis rates .

Case Studies

- Lung Cancer Treatment : A study by Abdelfatah et al. explored the anticancer effects of a bromomethyl-substituted benzofuran derivative (MCC1019). This compound showed selective inhibition of the PLK1 PBD with an IC50 value of 16.4 μM in A549 cells, leading to significant reductions in metastatic lesions in murine models without affecting overall body weight .

- Cytotoxicity Studies : An MTT assay was conducted on various cancer cell lines (K562, PC3, SW620, Caki-1). The results indicated that the introduction of bromine into benzofuran structures increases cytotoxicity across different cell lines while maintaining a favorable therapeutic index against normal human keratinocytes (HaCaT) .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison table is presented below:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 5-Bromo-6-bromomethyl-1,3-benzodioxole | Moderate | High | Low |

| 2-(Bromoacetyl)benzofuran | High | Moderate | High |

Properties

IUPAC Name |

5-bromo-3-(bromomethyl)-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEKQLZLNIZZAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CO2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.